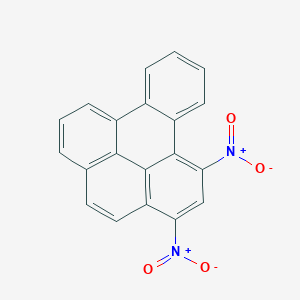
1,3-Dinitrobenzo(e)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitrobenzo(e)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H10N2O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Detection in Environmental Samples
1,3-DNBeP has been identified in various environmental matrices, including surface soil and airborne particles. Studies have employed high-performance liquid chromatography (HPLC) methods to quantify its presence in these samples. For instance, research demonstrated that 1,3-DNBeP contributes significantly to the mutagenicity of surface soils, with a correlation coefficient of r=0.8653 indicating a strong relationship between the concentration of 1,3-DNBeP and the mutagenic potential of the soil extracts .
Case Study: Soil and Airborne Particles
A study conducted in Japan found that 1,3-DNBeP was detected in surface soils across various regions, contributing approximately 17.3% to the overall mutagenicity observed in soil samples when tested against Salmonella typhimurium TA98 . Additionally, airborne concentrations ranged from 19 to 76 fg/m³, highlighting its pervasive presence in urban environments .
Toxicological Research
Mutagenicity and Genotoxicity Studies
1,3-DNBeP is recognized as a potent bacterial mutagen. In laboratory settings, it has shown significant mutagenic activity in Salmonella typhimurium, with revertant counts reaching as high as 285,000 revertants/nmol . Furthermore, studies involving mammalian cell lines (e.g., HepG2) have demonstrated its capacity to induce mutations in the hprt gene and cause DNA damage .
Mechanistic Investigations
Research into the mechanisms of action for 1,3-DNBeP has revealed its involvement in oxidative stress pathways and aryl hydrocarbon receptor (AhR) signaling. For example, developmental toxicity assays using zebrafish embryos indicated that exposure to 1,3-DNBeP resulted in significant morphological malformations and increased mortality rates at low concentrations . These findings underscore the compound's relevance in developmental toxicology.
Public Health Implications
Cancer Risk Assessment
Given its potent mutagenicity and widespread environmental presence, 1,3-DNBeP is a candidate for risk assessment regarding cancer development. Its detection in urban air pollution sources raises concerns about long-term exposure effects on human health. Epidemiological studies are needed to explore correlations between exposure levels and cancer incidence rates.
Summary Table of Key Findings
| Application Area | Details |
|---|---|
| Environmental Monitoring | Detected in surface soils and airborne particles; contributes significantly to soil mutagenicity. |
| Toxicological Research | Exhibits high mutagenic activity; induces mutations in bacterial and mammalian cell lines. |
| Public Health Implications | Potential cancer risk; requires further epidemiological studies for assessment. |
Eigenschaften
CAS-Nummer |
134874-62-7 |
|---|---|
Molekularformel |
C20H10N2O4 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
6,8-dinitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h1-10H |
InChI-Schlüssel |
RNDDJWKCHWDEDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
134874-62-7 |
Synonyme |
1,3-DINITRO-BENZO(E)PYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















